N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
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Description
N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, also known as FMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. FMQ is a novel small molecule that exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antibacterial Agents
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The furan moiety in the compound could be exploited to develop new antibacterial drugs that address the growing issue of microbial resistance.
Antifungal and Antiviral Applications
The furan ring is known to contribute to antifungal and antiviral activity. This compound could be investigated for its efficacy in treating fungal infections and viral diseases, potentially leading to the development of new antifungal and antiviral medications .
Anti-inflammatory and Analgesic Effects
Compounds containing furan rings have shown anti-inflammatory and analgesic effects. Research into this compound could reveal its potential as a new class of anti-inflammatory or pain-relieving drugs .
Anticancer Research
The tetrahydroquinoline moiety is of interest in anticancer research. This compound could be studied for its potential to inhibit cancer cell growth or as a carrier for targeted drug delivery systems in oncology .
Neuroprotective Agents
Given the neuroactive profile of some tetrahydroquinoline derivatives, this compound might be explored for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Catalysis in Organic Synthesis
The furan component of the compound could be utilized in catalytic processes in organic synthesis. This application could lead to the development of new synthetic routes for pharmaceuticals or other biologically active molecules .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-26(23,24)20-8-2-4-12-6-7-13(10-15(12)20)19-17(22)16(21)18-11-14-5-3-9-25-14/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUPUTLVUUTKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
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